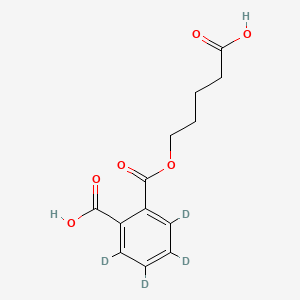

Mono(4-carboxybutyl) Phthalate-d4

Description

Contextual Significance of Phthalate (B1215562) Metabolites as Biomarkers of Exposure

Phthalates are a class of industrial chemicals widely used as plasticizers to increase the flexibility and durability of plastics. accustandard.com They are found in a vast array of consumer products, including food packaging, cosmetics, medical devices, and toys. accustandard.comepa.gov Because phthalates are not chemically bound to the plastic matrix, they can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal absorption. nih.govnih.govrichtmann.org

Upon entering the body, parent phthalates are rapidly metabolized into their respective monoesters and other secondary metabolites, which are then excreted, primarily in urine. nih.govrichtmann.org These metabolites are considered more reliable biomarkers of exposure than the parent compounds for several reasons. Firstly, measuring metabolites in urine minimizes the risk of sample contamination from external sources during collection and analysis, a significant issue when measuring parent phthalates in blood. Secondly, some phthalates, particularly those with higher molecular weights, undergo secondary oxidative metabolism, leading to metabolites that may have longer biological half-lives, offering a more integrated window of exposure. nih.govrichtmann.org

Human biomonitoring studies consistently detect phthalate metabolites in the urine of the general population, indicating continuous and widespread exposure. nih.govnih.gov Research has linked phthalate exposure to a range of potential health concerns, including endocrine disruption, reproductive and developmental issues, and contributions to oxidative stress and inflammation. nih.govnih.gov Consequently, the accurate measurement of these metabolites is crucial for assessing exposure levels, understanding potential health risks, and evaluating the effectiveness of regulatory interventions aimed at reducing exposure. nih.gov

Rationale for Utilizing Stable Isotope-Labeled Internal Standards in Quantitative Analysis

Quantitative analysis of trace-level compounds in complex biological matrices like urine presents significant analytical challenges. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and selective, but their accuracy can be compromised by variations during sample preparation and analysis. scispace.comnih.gov These variations can stem from analyte loss during extraction, matrix effects where other compounds in the sample interfere with the ionization of the target analyte, and fluctuations in instrument performance. clearsynth.commusechem.com

To counteract these issues, a technique known as isotope dilution mass spectrometry (IDMS) is employed, which relies on the use of stable isotope-labeled internal standards (SIL-IS). osti.govwikipedia.org A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comaptochem.com

The fundamental principle is that the SIL-IS is chemically identical to the native analyte and will therefore behave in the same manner during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comresearchgate.net A known amount of the SIL-IS is added to the sample at the beginning of the analytical process. musechem.com Since the SIL-IS and the native analyte co-elute and experience the same potential for loss and ionization suppression, the ratio of the native analyte's signal to the SIL-IS's signal remains constant, regardless of these variations. libretexts.orgwaters.com By measuring this ratio, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy. clearsynth.comosti.gov This method corrects for procedural inconsistencies, leading to more robust and reliable quantitative data. nih.govmusechem.com

Overview of Mono(4-carboxybutyl) Phthalate-d4 as a Critical Research Tool

This compound (MCBP-d4) is the deuterium-labeled internal standard for Mono(4-carboxybutyl) Phthalate (MCBP). lgcstandards.comclearsynth.com MCBP is a metabolite of di-n-pentyl phthalate (DPP) and has also been identified as a metabolite of other phthalates like di-n-octyl phthalate (DnOP). pharmaffiliates.comindustrialchemicals.gov.aumedchemexpress.com As such, measuring MCBP is important for assessing exposure to these parent compounds.

The "d4" in its name indicates that four hydrogen atoms in the benzene (B151609) ring of the phthalate structure have been replaced with deuterium atoms. lgcstandards.comclearsynth.com This mass shift allows it to be distinguished from the native, unlabeled MCBP by a mass spectrometer while ensuring its chemical and physical properties are nearly identical.

In practice, researchers add a precise amount of MCBP-d4 to urine samples designated for phthalate metabolite analysis. The sample then undergoes extraction and is analyzed using LC-MS/MS. The instrument measures the amounts of both the native MCBP and the added MCBP-d4. The ratio of these two measurements allows for the precise calculation of the original concentration of the MCBP biomarker in the individual's urine, correcting for any analytical variability.

The use of MCBP-d4 is therefore essential for obtaining the high-quality, accurate data needed in epidemiological studies and risk assessments. It enables scientists to confidently determine the extent of human exposure to specific phthalates, investigate links between exposure and health outcomes, and monitor trends in exposure over time.

Structure

3D Structure

Properties

Molecular Formula |

C13H14O6 |

|---|---|

Molecular Weight |

270.27 g/mol |

IUPAC Name |

2-(4-carboxybutoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |

InChI |

InChI=1S/C13H14O6/c14-11(15)7-3-4-8-19-13(18)10-6-2-1-5-9(10)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,16,17)/i1D,2D,5D,6D |

InChI Key |

UPTFBZUGRJWQKY-NMRLXUNGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC(=O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling Methodologies for Research Applications

Advanced Synthesis of Deuterated Phthalate (B1215562) Metabolites

The synthesis of deuterated phthalate metabolites requires precise chemical methods to ensure high isotopic enrichment and chemical purity. These labeled compounds serve as critical analytical reference standards for detecting and quantifying phthalate residues in various matrices, including environmental and biological samples. nih.gov

Isotopic Labeling Approaches for the Phthalate Ring Structure

A general and efficient method for synthesizing deuterium-labeled phthalate esters involves starting with readily available, inexpensive, and heavily deuterated precursors. nih.gov One established route utilizes o-xylene-D10 as the labeled starting material. This approach ensures that the deuterium (B1214612) atoms are incorporated into the stable aromatic phthalate ring. nih.gov

The synthesis process typically involves the oxidation of the deuterated o-xylene (B151617) to form deuterated phthalic anhydride (B1165640). This anhydride then serves as a key intermediate. The subsequent step is an esterification reaction where the deuterated phthalic anhydride is reacted with an appropriate alcohol side-chain to produce the target phthalate diester. For a monoester metabolite like Mono(4-carboxybutyl) Phthalate-d4, the synthesis would involve a reaction with a precursor containing the 4-carboxybutyl side chain. The final products are characterized by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure and isotopic abundance. nih.gov

Derivatization Techniques for Stable Isotope Incorporation

Beyond synthesizing the entire molecule with labeled precursors, stable isotopes can also be introduced through derivatization techniques. These methods are particularly useful for modifying specific functional groups within a molecule. While direct synthesis from labeled starting materials like o-xylene-D10 is common for ring labeling, derivatization can offer alternative or supplementary labeling strategies. nih.govnih.gov

For instance, a general strategy in stable isotope labeling involves a two-step chemical derivatization. nih.gov In a hypothetical application to phthalate metabolites, a carboxyl group could be targeted. A derivatizing agent containing deuterium could be used to esterify a carboxyl group, thereby introducing the isotopic label. Such techniques can enhance detection sensitivity in mass spectrometry and allow for the differentiation of isomers. nih.gov The synthesis of specific enantiomers of phthalate metabolites, for example, involves the esterification of phthalic anhydride with enantiomerically pure alcohols, a process that could be adapted using labeled reactants to produce stereospecific, isotopically tagged standards. umw.edu

Application of Synthetic Analogues in Mechanistic Tracer Studies

Deuterated synthetic analogues like this compound are indispensable for mechanistic studies, allowing researchers to trace metabolic pathways and model pharmacokinetic behaviors with high precision.

Elucidating Metabolic Pathways Using Labeled Precursors

The metabolism of phthalates in vivo is a complex process. Phthalate diesters are first hydrolyzed by lipases and esterases into their primary monoester metabolites. researchgate.netnih.gov These monoesters can then undergo further oxidative metabolism, particularly for high-molecular-weight phthalates, resulting in a variety of secondary metabolites that are excreted in urine. researchgate.netnih.govsigmaaldrich.com

Using isotopically labeled parent phthalates allows researchers to administer a known dose and accurately trace its journey through these metabolic pathways. nih.govtandfonline.com This approach has several advantages:

Distinguishing from Background: It allows the administered dose and its specific metabolites to be clearly distinguished from background levels of phthalates from environmental exposure. nih.gov

Metabolite Discovery: It facilitates the discovery and identification of previously unknown metabolites. By tracking the isotopic signature, novel signals in mass spectrometry data can be confidently assigned to metabolites of the dosed compound. jst.go.jpnih.gov

Pathway Elucidation: It helps in understanding the sequence and competition between different metabolic pathways. For example, studies using labeled di-(2-ethylhexyl) phthalate (DEHP) have shown that the distribution of metabolites can differ depending on the dose and route of administration. nih.gov

| Isotope Used | Parent Phthalate Example | Research Application | Key Finding | Reference |

|---|---|---|---|---|

| Deuterium (D) | Diethyl Phthalate (DEP) | Human exposure and pharmacokinetic studies | Enabled tracking of absorption through both inhalation and dermal routes, differentiating from background exposure. | nih.gov |

| Carbon-13 (¹³C) | Di-(2-ethylhexyl) Phthalate (DEHP) | Metabolic pathway differentiation | Overcame issues of background interference to show that metabolic pathways differ with varying doses. | nih.govtandfonline.com |

| Deuterium (D) | Di-n-butyl Phthalate (DnBP) | Pharmacokinetic modeling from a single dose | Data from a single oral dose of labeled DnBP was used to create a model to predict urinary metabolite concentrations. | nih.gov |

Pharmacokinetic Modeling with Deuterated Compounds

Physiologically Based Pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and elimination (ADME) of chemicals in the body. frontiersin.org These models are crucial for risk assessment as they can predict internal tissue concentrations from external exposure scenarios. researchgate.netfrontiersin.org

The development and validation of robust PBPK models for phthalates heavily rely on data obtained from studies using deuterated compounds. nih.govfrontiersin.org In these studies, human volunteers are exposed to a specific, isotopically labeled phthalate. nih.govnih.gov Blood and urine samples are then collected over time to measure the concentration of the labeled parent compound and its metabolites.

This approach provides clear, unambiguous data for several reasons:

The administered dose is precisely known.

The measured labeled metabolites can only originate from the administered dose, eliminating confounding from dietary or environmental sources. nih.gov

The data allows for accurate calculation of key pharmacokinetic parameters, such as absorption rates, metabolic clearance, and excretion half-lives.

Advanced Analytical Methodologies for the Detection and Quantification of Mono 4 Carboxybutyl Phthalate D4

Mass Spectrometry-Based Platforms

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the analysis of phthalate (B1215562) metabolites. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely employed due to their sensitivity and specificity. nih.gov For polar and less volatile metabolites like MCBP, LC-MS is generally the preferred method.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a dominant technique for quantifying trace levels of phthalate metabolites in biological samples. nih.gov These methods offer excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

LC-MS/MS methods for phthalate metabolites, including MCBP, typically utilize reverse-phase chromatography with C18 columns for separation. nih.gov The mobile phases often consist of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as acetic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.gov Detection is commonly performed using an electrospray ionization (ESI) source operating in negative ion mode, as the carboxyl groups on the phthalate monoesters are readily deprotonated. nih.gov Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by isolating a specific precursor ion and monitoring its characteristic product ions.

| Parameter | Typical Setting/Condition |

|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) |

| Analytical Column | Reversed-phase (e.g., C18, 50-150 mm length) nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile/methanol, often with 0.1% acetic acid nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Internal Standard | Isotope-labeled analogue (e.g., Mono(4-carboxybutyl) Phthalate-d4) lgcstandards.comclearsynth.com |

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis, particularly for trace-level measurements in complex matrices. nih.govnih.gov The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the beginning of the analytical process. nih.gov

Because the labeled internal standard (MCBP-d4) has nearly identical chemical and physical properties to the native analyte (MCBP), it co-elutes chromatographically and experiences the same effects during sample preparation, extraction, and ionization. nih.gov Any sample loss or matrix-induced signal suppression or enhancement affects both the analyte and the internal standard equally. The mass spectrometer can distinguish between the native analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the known amount of the labeled standard, an accurate and precise quantification of the analyte can be achieved, effectively correcting for variations in the analytical procedure. nih.gov

High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide significant advantages for the analysis of environmental contaminants and their metabolites. nih.gov HRMS instruments offer high mass accuracy (typically below 5 ppm deviation) and high resolving power (often exceeding 10,000). nih.gov This capability allows for the determination of the elemental composition of an ion from its exact mass, which greatly increases confidence in compound identification. nih.gov

While targeted LC-MS/MS methods are excellent for quantifying known analytes, HRMS is particularly powerful for untargeted screening and the discovery of novel metabolites. nih.gov In the context of analyzing MCBP-d4, HRMS can be used to confirm its identity with high certainty and to investigate the presence of other related, and perhaps unexpected, metabolites in a complex biological sample within a single analysis. The high resolution helps to distinguish analytes from background interferences, leading to cleaner spectra and more reliable data.

Sample Preparation and Matrix Considerations for Biological Samples

The analysis of phthalate metabolites in biological samples like urine or serum requires meticulous sample preparation to remove interferences and concentrate the analytes of interest. The choice of preparation strategy is critical for ensuring the reliability of the subsequent instrumental analysis.

In humans, phthalate monoesters are often metabolized further through Phase II conjugation, primarily with glucuronic acid, to increase their water solubility and facilitate excretion in urine. nih.gov Therefore, a significant portion of MCBP exists in its glucuronidated form in biological samples. To measure the total concentration of the metabolite, an enzymatic hydrolysis step is required to cleave the glucuronide conjugate and release the free monoester.

This is typically achieved by incubating the sample with a β-glucuronidase enzyme preparation (often from Helix pomatia) in a buffered solution (e.g., ammonium acetate at pH 5.0) prior to extraction. nih.gov The efficiency of the deconjugation reaction is a critical parameter and can be monitored by running control samples containing a known glucuronide conjugate. nih.gov More advanced computational strategies, known as in silico deconjugation, are also being developed. nih.govresearchgate.net These methods use software to recognize the characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) in MS/MS spectra, allowing for the identification of glucuronidated compounds directly from the data without a laboratory hydrolysis step. researchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of phthalate metabolites from biological fluids. nih.govnih.gov The process involves passing the liquid sample (post-hydrolysis) through a cartridge containing a solid adsorbent material that retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an organic solvent. Common sorbents for phthalate metabolite extraction include reversed-phase materials like C8 and C18, as well as polymeric sorbents. nih.govnih.gov

| Technique/Sorbent | Principle of Operation | Typical Use Case |

|---|---|---|

| C18 (Octadecyl) | Nonpolar interactions; retains hydrophobic compounds from a polar matrix. nih.gov | General purpose extraction of phthalate metabolites from aqueous samples like urine. |

| Polymeric Sorbents (e.g., HLB, Strata-X) | Hydrophilic-Lipophilic Balanced or other polymer chemistry for retaining a wider range of compounds. nih.gov | Extracting both polar and nonpolar metabolites; often provides cleaner extracts than silica-based sorbents. nih.gov |

| Online SPE (Column-Switching) | Automated extraction where the sample is loaded onto a small extraction column directly in the LC flow path. nih.gov | High-throughput analysis; reduces manual sample handling and potential for contamination. nih.gov |

| Dispersive SPE (d-SPE) | Sorbent is mixed directly with the sample liquid, then separated by centrifugation. nih.gov | Rapid cleanup of complex matrices. nih.gov |

To improve throughput and reduce the risk of contamination from laboratory equipment, online extraction techniques have been developed. nih.gov These methods, often referred to as column-switching, integrate the extraction step directly with the LC-MS/MS analysis. The sample is injected onto a small SPE column, which is then washed. A valve is switched to divert the LC mobile phase through the SPE column, eluting the trapped analytes directly onto the analytical column for separation and detection. This automated approach minimizes sample handling, reduces solvent consumption, and shortens analysis time. nih.gov

Minimizing Background Contamination in Laboratory Procedures

The analysis of phthalates and their metabolites is notoriously challenging due to their ubiquitous presence in the laboratory environment, a phenomenon often termed the "phthalate blank problem". mdpi.comnih.gov These compounds can leach from a multitude of common laboratory materials, leading to sample contamination and consequently, false positives or overestimated results. researchgate.netresearchgate.net Therefore, implementing stringent measures to minimize background contamination is a prerequisite for reliable and sensitive analysis. toxicfreefood.org

Key sources of phthalate contamination within a laboratory setting include:

Solvents and Reagents: Solvents such as methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972) can contain phthalate impurities. biotage.com Even deionized (DI) water systems, which often use plastic storage tanks and tubing, can be a source of contamination. biotage.com

Laboratory Consumables: A wide array of plastic items, including pipette tips, syringes, filter holders, and sample containers, are known to leach phthalates. researchgate.netresearchgate.net For instance, significant leaching of dibutyl phthalate (DBP) and diethylhexyl phthalate (DEHP) has been observed from various plastic consumables. researchgate.net

Apparatus and Equipment: Plastic tubing in analytical instruments like HPLC systems can be a contamination source. biotage.comresearchgate.net It is recommended to use phthalate-free alternatives or connect tubing directly to reagent bottles where possible. biotage.comyoutube.com

Laboratory Environment: Ambient air and dust can harbor phthalates, which can settle into samples. researchgate.netresearchgate.net Materials like vinyl flooring, paints, and adhesives contribute to this background level. biotage.com

To mitigate these contamination risks, a multi-pronged approach is essential:

Dedicated Laboratory Space: Whenever feasible, dedicating a laboratory space specifically for phthalate analysis helps control background levels. toxicfreefood.orgyoutube.com

Material Screening and Selection: Using high-purity, phthalate-free solvents and reagents is crucial. researchgate.netnih.gov All glassware should be meticulously cleaned, for example, by rinsing with a clean solvent like methanol and oven-drying. researchgate.netyoutube.com Plastic materials should be avoided whenever possible or screened for leaching prior to use. researchgate.netnih.gov Wrapping samples in aluminum foil can prevent contamination during storage. researchgate.net

Procedural Blanks: The regular analysis of procedural or method blanks—samples that go through the entire analytical process without the matrix—is critical for monitoring and quantifying background contamination levels. toxicfreefood.orgnih.gov These checks help ensure that the analytical system itself is not contributing significantly to the measured phthalate levels. youtube.com

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical component of analytical research, ensuring that the chosen method is reliable, reproducible, and fit for its intended purpose. researchgate.net For a compound like this compound, which serves as an internal standard, the validation process confirms the accuracy of the quantification of the target analyte. This involves assessing several key performance parameters.

Assessment of Assay Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percent relative standard deviation (%RSD). Accuracy is the closeness of the mean of a set of results to the actual or true value, often expressed as the percent relative error (%RE). nih.gov

In the context of phthalate metabolite analysis, acceptable intra- and interday precision and accuracy are demonstrated when %RSD and %RE values fall within established limits, commonly ≤15% (or ≤20% at the lower limit of quantitation). nih.govresearchgate.net The use of stable isotope-labeled internal standards, such as this compound, is fundamental to improving the precision and accuracy of the assay by correcting for variability during sample preparation and analysis. researchgate.netscispace.com Studies validating methods for similar phthalate metabolites demonstrate that high levels of precision and accuracy are achievable. For example, a UPLC-MS/MS method for monobutyl phthalate (MBP) in rat plasma and pup homogenate showed mean %RE values of ≤ ±7.5% and %RSD values of ≤ 10.1%. nih.gov

Table 1: Example of Precision and Accuracy Data for Phthalate Metabolite Analysis

| Matrix | Analyte | Concentration (ng/mL or ng/g) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

|---|---|---|---|---|---|

| Rat Plasma | Monobutyl Phthalate (MBP) | 25 | 10.1 | 8.5 | -5.2 |

| Rat Plasma | Monobutyl Phthalate (MBP) | 500 | 3.2 | 4.1 | 1.8 |

| Rat Plasma | Monobutyl Phthalate (MBP) | 5000 | 2.5 | 3.7 | -0.5 |

| Pup Homogenate | Monobutyl Phthalate (MBP) | 50 | 7.8 | 6.9 | -3.4 |

| Pup Homogenate | Monobutyl Phthalate (MBP) | 1000 | 2.9 | 3.5 | 2.1 |

| Pup Homogenate | Monobutyl Phthalate (MBP) | 5000 | 3.1 | 4.0 | -1.7 |

This table is generated based on findings for a similar, non-deuterated phthalate metabolite to illustrate typical performance characteristics. Data adapted from a UPLC-MS/MS method validation study. nih.gov

Evaluation of Matrix Effects and Ion Suppression

When using liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" is a significant challenge. longdom.orgnih.gov It refers to the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix (e.g., proteins, lipids, salts in plasma or urine). longdom.orgresearchgate.net This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analysis. researchgate.netpsu.edu

Ion suppression is the more common phenomenon in electrospray ionization (ESI), where matrix components compete with the analyte for charge in the ESI droplet or affect droplet evaporation, ultimately reducing the number of analyte ions that reach the mass spectrometer detector. longdom.orgnebiolab.com

The evaluation of matrix effects is a crucial step in method validation. nih.govpsu.edu A common approach is the post-extraction spike method, where the response of an analyte in a post-extraction spiked matrix sample is compared to the response of the analyte in a pure solvent. longdom.orgresearchgate.net The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. researchgate.net Because the internal standard is chemically identical to the analyte and differs only in mass, it experiences nearly the same matrix effects and variability during sample processing and ionization, allowing for reliable correction and accurate quantification. researchgate.net

Establishment of Limits of Detection and Quantification

The limit of detection (LOD) and the limit of quantification (LOQ) are fundamental performance characteristics of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from zero (the blank), but not necessarily quantified with acceptable precision and accuracy. It is often defined as the concentration that produces a signal-to-noise ratio of 3. nih.gov

Lower Limit of Quantitation (LLOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov For the LLOQ, the precision (%RSD) and accuracy (%RE) are often required to be within 20%. nih.gov

For the analysis of phthalate metabolites in biological matrices, achieving low LODs and LOQs is essential for biomonitoring studies. Methods utilizing LC-MS/MS can achieve detection limits in the low nanogram-per-milliliter range. nih.govscispace.com

Table 2: Examples of LOD and LOQ for Phthalate Metabolites in Biological Matrices

| Analyte | Matrix | Method | LOD | LOQ |

|---|---|---|---|---|

| Monobutyl Phthalate (MBP) | Rat Plasma | UPLC-MS/MS | 6.9 ng/mL | 25 ng/mL |

| Monobutyl Phthalate (MBP) | Pup Homogenate | UPLC-MS/MS | 9.4 ng/g | 50 ng/g |

| Nine Phthalate Monoesters | Human Serum | HPLC-ESI-MS/MS | 0.6-1.3 ng/mL | Not specified |

| Six Phthalate Metabolites | Human Urine | LC-MS/MS | Not specified | 0.3-1 ng/mL |

This table compiles data from various studies to illustrate the sensitivity of modern analytical methods for phthalate metabolites. nih.govresearchgate.netscispace.com

Chromatographic Separation Principles and Optimization

Chromatographic separation is the core of the analytical method, designed to isolate the target analyte from the complex mixture of components in a sample before detection.

Reversed-Phase High-Performance Liquid Chromatography (HPLC) for Metabolite Resolution

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the separation of phthalate metabolites. scispace.commdpi.comgovst.edu The principle of RP-HPLC involves a non-polar stationary phase (typically silica (B1680970) bonded with C18 alkyl chains) and a polar mobile phase. govst.edu Separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar (more hydrophobic) compounds interact more strongly with the C18 column and are retained longer, while more polar compounds elute earlier with the mobile phase. govst.edu

The mobile phase usually consists of a mixture of water (often with an acidic modifier like formic or acetic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile or methanol. govst.edusielc.com Optimization of the separation involves several key parameters:

Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis, is commonly used. youtube.commdpi.com This allows for the efficient elution of a wide range of analytes with varying polarities, from early-eluting polar metabolites to later-eluting, more hydrophobic ones, while maintaining good peak shape and resolution.

Column Selection: While C18 columns are most common, other stationary phases like phenyl or amide-type columns can offer different selectivity for specific separations. researchgate.netsielc.com

Temperature: Column temperature is controlled to ensure reproducible retention times and can also be used to fine-tune selectivity. govst.edu

By carefully optimizing these parameters, RP-HPLC methods can achieve excellent resolution of Mono(4-carboxybutyl) Phthalate and other phthalate metabolites from endogenous matrix components, which is crucial for minimizing interferences and ensuring accurate quantification by the mass spectrometer. scispace.commdpi.com

Development of Novel Solvent Gradient Programs for Complex Mixtures

The accurate quantification of this compound in complex biological and environmental matrices necessitates sophisticated analytical methodologies. A critical component of these methods is the development of effective solvent gradient programs for liquid chromatography (LC). These programs are essential for achieving the necessary chromatographic resolution, separating the target analyte from a multitude of potentially interfering compounds. The inherent polarity of this compound, owing to its two carboxylic acid functional groups, presents unique challenges and opportunities in the design of such gradients.

The primary goal in developing a solvent gradient program is to modulate the mobile phase composition over the course of the analytical run to ensure that all compounds of interest are adequately retained, separated, and eluted as sharp, symmetrical peaks. For complex mixtures, a simple isocratic elution (constant mobile phase composition) is often insufficient, leading to poor resolution of early-eluting compounds and excessive retention and peak broadening for late-eluting ones. Gradient elution, by systematically increasing the organic solvent concentration, provides a much wider elution window and improved peak capacity.

Principles of Solvent Gradient Optimization

The development of a novel solvent gradient program for this compound involves a systematic optimization of several key parameters. The choice of solvents is fundamental. Typically, in reversed-phase chromatography, the mobile phase consists of an aqueous component and an organic modifier, most commonly acetonitrile or methanol. The aqueous phase is often buffered or acidified to control the ionization state of acidic analytes like this compound, which significantly influences their retention behavior.

Application to this compound

In the context of analyzing complex mixtures for phthalate metabolites, including this compound, researchers have developed various solvent gradient programs for use with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). While these methods are often designed to separate a suite of metabolites, the principles and findings are directly applicable to the specific analysis of this compound.

For instance, a common approach involves using a C18 reversed-phase column with a mobile phase consisting of water and acetonitrile, both containing a small percentage of an acid, such as acetic acid or formic acid. The acid serves to suppress the ionization of the carboxylic acid groups on the phthalate metabolites, leading to better retention and peak shape.

A representative, albeit generalized, gradient program for the analysis of a mixture of phthalate metabolites, including compounds structurally similar to this compound, might look as follows. It is important to note that such a gradient is a compromise to achieve adequate separation for a range of analytes.

Table 1: Example of a Linear Solvent Gradient Program for Phthalate Metabolite Analysis

| Time (minutes) | % Aqueous (e.g., 0.1% Acetic Acid in Water) | % Organic (e.g., Acetonitrile) |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 20 | 80 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

To further enhance the separation of highly polar or structurally similar metabolites, more complex, non-linear gradient profiles can be developed. These "multi-step" gradients can include segments with very shallow slopes to resolve specific groups of compounds, followed by steeper segments to rapidly elute more retained components.

Advanced Chromatographic Approaches

Beyond traditional reversed-phase chromatography, novel stationary phases and chromatographic modes are being explored to improve the separation of polar, acidic metabolites like this compound.

Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties. This dual retention mechanism can provide unique selectivity for charged and polar compounds, allowing for enhanced separation from matrix components. The development of a solvent gradient in mixed-mode chromatography involves not only varying the organic solvent concentration but also the ionic strength and/or pH of the mobile phase to modulate both hydrophobic and electrostatic interactions.

Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of a non-polar organic solvent. The gradient typically involves increasing the proportion of the aqueous component. The development of a HILIC gradient for this compound would focus on optimizing the initial high organic content and the rate of increase of the aqueous phase to achieve the desired retention and separation.

The development of novel solvent gradient programs, often in conjunction with advanced column chemistries, is a continuous area of research. The aim is to create more robust, efficient, and selective analytical methods for the determination of this compound in challenging matrices, ultimately leading to more accurate exposure and toxicological assessments.

Metabolic Pathways and Biotransformation Kinetics of Parent Phthalates Leading to Mono 4 Carboxybutyl Phthalate

Primary Hydrolysis and Monoester Formation

The first and obligatory step in the metabolism of high-molecular-weight phthalates is the cleavage of one of the ester bonds, converting the parent diester into its corresponding monoester metabolite. frontiersin.orgresearchgate.net This reaction is a prerequisite for subsequent oxidative modifications and excretion.

The hydrolysis of phthalate (B1215562) diesters is catalyzed by a range of non-specific esterases and lipases present in the body, particularly in the gastrointestinal tract, liver, and blood. researchgate.net Research has identified pancreatic cholesterol esterase (CEase) as a potent enzyme for the hydrolysis of structurally diverse phthalates. nih.gov Studies using porcine and bovine pancreatic CEases demonstrated the effective conversion of various phthalates, including Di-n-pentyl phthalate (DPeP), into their corresponding monoesters. nih.govresearchgate.net This initial hydrolysis is rapid and efficient for many phthalates, often being completed within minutes in the presence of these enzymes. nih.gov The reaction involves a hydroxide (B78521) ion attacking the carbonyl carbon of the ester bond, causing it to break and release an alcohol molecule and the phthalate monoester. nih.govresearchgate.net

The metabolic fate of phthalates can vary significantly between species. Following oral administration of DPP to rats, the parent compound is metabolized to its primary monoester, Mono-n-pentyl phthalate (MPP), which is then further oxidized. nih.gov A study on Sprague-Dawley rats identified MPP as a major initial metabolite before it undergoes further transformation. nih.gov

Similarly, species differences are pronounced for other high-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (DEHP) and DINP. In rodents, DINP is rapidly metabolized in the gut to its monoester, absorbed, and primarily excreted in the urine. nih.gov However, studies in primates, including humans, suggest lower absorption rates compared to rodents, indicating that the internal dose and subsequent metabolite profile can differ significantly. nih.gov These species-specific kinetics in absorption and enzymatic activity are crucial for understanding the relevance of animal model data to human exposure.

Oxidative Metabolism of Monoesters to Secondary Metabolites (including Mono(4-carboxybutyl) Phthalate)

Once the primary monoester is formed, it becomes a substrate for Phase I oxidative enzymes. This secondary metabolic phase is responsible for creating more hydrophilic compounds, including Mono(4-carboxybutyl) Phthalate, which can be more readily excreted. High-molecular-weight phthalates, in particular, are extensively metabolized through these oxidative pathways. frontiersin.org

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of liver cells, is central to the oxidative metabolism of phthalate monoesters. mdpi.comnih.gov These enzymes catalyze a variety of reactions, including the critical hydroxylation of the alkyl side chain of the monoester. mdpi.comwikipedia.org This initial hydroxylation is the gateway to further oxidation. While specific CYP isoforms responsible for MPP oxidation are not fully detailed, the CYP system is known to metabolize a wide array of xenobiotics, and its involvement is a well-established principle in phthalate metabolism. nih.govresearchgate.netmdpi.com The process involves a CYP enzyme introducing a hydroxyl group onto the terminal (omega, ω) or sub-terminal (omega-1, ω-1) carbon of the monoester's alkyl chain. wikipedia.org

The formation of Mono(4-carboxybutyl) Phthalate (MCBP) from Mono-n-pentyl phthalate (MPP) is a clear example of ω-oxidation. This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the pentyl side chain. wikipedia.org The process occurs in several steps:

ω-Hydroxylation: A CYP450 enzyme hydroxylates the terminal carbon of the pentyl chain of MPP to form Mono(5-hydroxypentyl) phthalate. wikipedia.org

Oxidation to Aldehyde: The newly formed alcohol group is then oxidized by an alcohol dehydrogenase to an aldehyde. wikipedia.org

Oxidation to Carboxylic Acid: The aldehyde group is subsequently oxidized by an aldehyde dehydrogenase to a carboxylic acid, yielding Mono(5-carboxypentyl) phthalate. wikipedia.org

This resulting dicarboxylic acid can then undergo β-oxidation from the newly formed carboxyl end. In the case of MPP metabolism, a single round of β-oxidation on Mono(5-carboxypentyl) phthalate would shorten the side chain by two carbons, but the identified metabolite is MCBP, which has a four-carbon chain with a carboxyl group. This suggests that the primary pathway involves ω-oxidation of the pentyl side chain to form a carboxylic acid, followed by subsequent chain shortening.

A study in rats dosed with DPP identified several oxidative metabolites in the urine, including MCBP and mono(4-hydroxypentyl) phthalate (MHPP), which is a product of ω-1 oxidation. nih.gov The presence of these metabolites confirms that both ω- and ω-1 oxidation pathways are active in the biotransformation of MPP. nih.gov

Biotransformation Ratios as Phenotypic Markers of Metabolic Efficiency

The relative abundance of different urinary metabolites can serve as a phenotypic marker, providing insight into the efficiency and preferred routes of an individual's metabolic system. The ratio of secondary, oxidized metabolites (like MCBP and MHPP) to the primary monoester (MPP) reflects the extent of Phase I oxidative metabolism.

In a study involving rats administered DPP, the urinary concentrations of various metabolites were measured, showing a clear profile of metabolic products. The ω-1 oxidation product, MHPP, was found to be the most abundant metabolite, followed by the primary monoester MPP and then the ω-oxidation product, MCBP. nih.gov This suggests a high efficiency of the oxidative pathways in this species. While specific ratios for DPP are not established as formal biomarkers, the principle holds that variations in these ratios among individuals could indicate differences in metabolic enzyme activity, potentially influencing the toxicokinetics of the parent compound.

The following table presents data on the urinary concentrations of DPP metabolites found in rats 24 hours after a single oral dose, illustrating the quantitative output of these metabolic pathways.

| Metabolite | Abbreviation | Metabolic Pathway | Median Concentration (μg/mL) |

|---|---|---|---|

| Mono(4-hydroxypentyl) phthalate | MHPP | ω-1 Oxidation | 993 |

| Mono-n-pentyl phthalate | MPP | Primary Hydrolysis | 222 |

| Mono(4-carboxybutyl) phthalate | MCBP | ω-Oxidation | 168 |

| Mono(4-oxopentyl) phthalate | MOPP | ω-1 Oxidation | 47 |

| Phthalic Acid | PA | Complete Hydrolysis | 26 |

| Mono-n-pentenyl phthalate | MPeP | Desaturation | 16 |

| Mono(3-carboxypropyl) phthalate | MCPP | Oxidative Metabolism | 9 |

| Mono(2-carboxyethyl) phthalate | MCEP | Oxidative Metabolism | 0.2 |

Data derived from a study in Sprague-Dawley rats administered a single 500 mg/kg body weight oral dose of DPP. nih.gov

Kinetic Modeling of Metabolite Excretion and Elimination Profiles

The biotransformation of parent phthalates, such as Di-n-butyl phthalate (DBP), results in the formation of various metabolites, including Mono(4-carboxybutyl) Phthalate (MCBUP). Understanding the kinetic profiles of these metabolites is essential for assessing exposure and the body's ability to eliminate these compounds. Kinetic modeling of urinary excretion data provides valuable insights into the rates of metabolism and elimination.

Studies involving human volunteers have shown that the excretion of DBP metabolites is rapid. Following oral administration of DBP, the urinary concentration of its metabolites, including MCBUP, peaks and then declines, allowing for the modeling of elimination kinetics. These models are critical for developing and validating methods for biological monitoring of phthalate exposure.

Determination of Elimination Half-Lives

The elimination half-life is a key toxicokinetic parameter that describes the time it takes for the concentration of a substance to decrease by half in the body. For phthalate metabolites, these half-lives are typically determined by analyzing urinary excretion patterns over time following a known exposure.

In a study involving male volunteers, the elimination half-lives for the major metabolites of DBP were calculated from the terminal phase of the urinary excretion curves. The half-lives for the primary metabolite, Monobutyl Phthalate (MBP), and the secondary, oxidized metabolites, including Mono(3-carboxypropyl) Phthalate (MCPP) and MCBUP, were found to be in a similar range, suggesting that the initial hydrolysis of DBP to MBP is the rate-limiting step in their elimination. The elimination half-lives for these key metabolites were determined to be between 3.7 and 5.2 hours.

Another study further elaborated on the toxicokinetics of DBP metabolites, confirming their rapid excretion. The elimination half-lives were calculated from the slopes of the terminal elimination phases of the urinary excretion rate versus time curves. The results from this study are presented in the table below.

Table 1: Elimination Half-Lives of DBP Metabolites

| Metabolite | Elimination Half-Life (hours) |

|---|---|

| Monobutyl Phthalate (MBP) | 3.7 ± 1.2 |

| Mono(3-carboxypropyl) Phthalate (MCPP) | 5.2 ± 0.9 |

| Mono(4-carboxybutyl) Phthalate (MCBUP) | Not specifically determined in this study, but grouped with other oxidized metabolites. |

Data sourced from Koch et al. (2003)

A separate investigation provided more specific data on the half-lives of various phthalate metabolites, reinforcing the understanding of their rapid clearance from the body.

Table 2: Mean Elimination Half-Lives of Phthalate Metabolites

| Metabolite | Mean Elimination Half-Life (hours) |

|---|---|

| Monoethyl phthalate (MEP) | 3.9 |

| Monobutyl phthalate (MBP) | 6.5 |

| Mono-isobutyl phthalate (MiBP) | 5.0 |

| Mono(2-ethylhexyl) phthalate (MEHP) | 12.0 |

Data sourced from Anderson et al. (2001)

Excreted Amounts and Mass Balance Studies

Mass balance studies are conducted to quantify the amount of an administered dose that is excreted from the body. In the context of phthalates, these studies typically involve measuring the amounts of various metabolites in urine over a period of time following a known dose of the parent compound.

Following a single oral dose of DBP to human volunteers, the cumulative urinary excretion of the major metabolites was monitored. On average, approximately 66% of the administered DBP dose was recovered in the urine as the sum of its measured metabolites within 24 hours. The primary metabolite, MBP, accounted for the largest portion of the excreted amount, while the oxidized metabolites, MCPP and MCBUP, represented a smaller but significant fraction.

The distribution of the excreted metabolites provides insight into the primary metabolic pathways. The data from one such study is summarized below.

Table 3: Cumulative Urinary Excretion of DBP Metabolites within 24 Hours (% of Administered Dose)

| Metabolite | Volunteer 1 | Volunteer 2 | Volunteer 3 | Mean |

|---|---|---|---|---|

| Monobutyl Phthalate (MBP) | 43.1% | 34.6% | 46.8% | 41.5% |

| Mono(3-carboxypropyl) Phthalate (MCPP) | 12.3% | 12.3% | 11.2% | 11.9% |

| Total Recovered | 63.4% | 54.9% | 65.8% | 61.4% |

Data sourced from Koch et al. (2003) Note: MCBUP was also identified and quantified but was a minor metabolite in this specific study, and its individual percentage was not reported in the primary table.

These findings highlight that a substantial portion of DBP is absorbed, metabolized, and excreted in the urine within a short period. The unrecovered fraction of the dose may be due to excretion through other routes, such as feces, or the formation of other minor, unmeasured metabolites.

Biomonitoring and Human Exposure Assessment Paradigms Utilizing Mono 4 Carboxybutyl Phthalate As a Biomarker

Design and Implementation of Population-Based Biomonitoring Studies

Population-based biomonitoring studies are essential for understanding the extent of human exposure to environmental chemicals like phthalates. These studies are designed to be representative of a larger population, providing valuable data on exposure levels across different demographic groups. toxicfreefood.org Large-scale programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES), collect data from a representative sample of the civilian, non-institutionalized population, allowing for a broad assessment of chemical exposure. toxicfreefood.orgnih.gov

The design of these studies involves carefully selecting participants to reflect the diversity of the population in terms of age, gender, race, and socioeconomic status. escholarship.org The primary goal is to obtain an accurate snapshot of exposure at a population level, identify highly exposed subgroups, and track exposure trends over time. nih.gov Urine is the preferred biological matrix for measuring phthalate (B1215562) metabolites due to the rapid metabolism and excretion of the parent compounds, with half-lives typically under 24 hours. nih.gov Measuring the metabolites in urine provides an integrated measure of exposure from all sources, including diet, inhalation, and dermal contact, while minimizing the risk of sample contamination from parent phthalates present in collection and lab equipment. nih.govnih.govepa.gov

Sample Collection Protocols for Urinary Metabolites

The collection of urine samples for phthalate metabolite analysis requires strict protocols to ensure the integrity of the specimen and the accuracy of the results. Because phthalates are metabolized and excreted quickly, the concentration in a single spot urine sample reflects very recent exposure. nih.gov

Key aspects of sample collection protocols include:

Collection Containers : It is preferable to use pre-screened urine sampling devices to avoid contamination, as parent phthalates can be present in many plastics. cdc.gov

Sample Type : First-morning void (FMV) urine samples are often collected as they are typically more concentrated and may provide a more stable measure of exposure over a 24-hour period. nih.gov However, some studies may use random spot urine samples collected at different times of the day. nih.gov To better predict average long-term exposure, some study designs involve pooling two to four urine specimens from each participant. nih.govresearchgate.net

Sample Volume : A minimum sample volume, for example, 0.5 mL, is required for analysis. cdc.gov

Storage and Handling : After collection, urine specimens are aliquoted into appropriate vials (e.g., cryovials) and frozen at or below -20°C. cdc.govnih.gov They can be stored for several years before analysis without significant degradation of the metabolites. cdc.govresearchgate.net During transport, samples are typically shipped frozen on dry ice to maintain their stability. cdc.govnih.gov

Deconjugation : In the laboratory, samples undergo enzymatic deconjugation to measure the total concentration of the phthalate monoesters, which are often excreted as glucuronide conjugates. cdc.govresearchgate.net

Assessment of Background Exposure and Contamination

A significant challenge in measuring phthalates is their ubiquitous presence in the environment, which creates a high potential for background contamination during sample collection, processing, and analysis. nih.gov Measuring urinary metabolites instead of the parent phthalate diesters greatly reduces the risk of false positives from external contamination. nih.govnih.gov

Strategies to assess and control for background exposure and contamination include:

Use of Pre-Screened Materials : All collection materials, such as cups and storage vials, should be tested to ensure they are free of phthalates. cdc.gov

Field Blanks : "Field blank" samples, which consist of purified water processed and handled in the same manner as the urine samples, are often included to check for contamination that may occur during collection and transport.

Laboratory Blanks : Within the laboratory, procedural blanks are analyzed with each batch of samples to identify any contamination introduced by solvents, reagents, or equipment. nih.gov

Careful Handling : Strict personal hygiene and handling protocols are enforced in the laboratory, including the use of nitrile gloves and avoiding personal care products that may contain phthalates. cdc.gov

Quantification of Internal Dose and Exposure Variability in Human Populations

The concentration of phthalate metabolites in urine is used to quantify the internal dose, which is an integrative measure of exposure from multiple sources and routes. nih.gov Analysis is typically performed using advanced analytical techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), often using isotope dilution with labeled internal standards (such as Mono(4-carboxybutyl) Phthalate-d4) to ensure accuracy and precision. cdc.govresearchgate.net

A key finding from numerous biomonitoring studies is the high degree of variability in phthalate metabolite concentrations. nih.gov This variability exists both between individuals (inter-individual variability) and within the same individual over time (intra-individual variability). nih.govresearchgate.net

Inter-individual variability refers to the wide range of concentrations observed across different people in a population. For example, the 95th percentile concentrations can be many times higher than the median concentrations, indicating that a small portion of the population has significantly higher exposures. toxicfreefood.orgepa.gov

Intra-individual variability reflects the day-to-day fluctuation in exposure for a single person. Because phthalates are non-persistent, with short biological half-lives, a single urine measurement may not accurately represent an individual's typical long-term exposure. nih.govresearchgate.net Studies have shown that the reproducibility of urinary concentrations over time varies by the specific metabolite. nih.govresearchgate.net For instance, metabolites of di(2-ethylhexyl)phthalate (DEHP) often show lower reproducibility (higher variability) than metabolites of other phthalates like monobenzyl phthalate. nih.gov This high variability suggests that exposure assessment should ideally be based on multiple urine measurements over time. researchgate.net

Table 1: Selected Percentiles of Creatinine-Adjusted Urinary Phthalate Metabolite Concentrations (μg/g creatinine) in U.S. Women (Ages 16-49) from NHANES Data

| Phthalate Metabolite | Parent Phthalate | Median (50th Percentile) | 95th Percentile | Data Source Survey Cycle |

|---|---|---|---|---|

| Mono-ethyl Phthalate (MEP) | Diethyl Phthalate (DEP) | 29.2 | 567 | 2007-2008 |

| Sum of DBP Metabolites (MBP+MiBP) | Dibutyl Phthalates (DBP) | 18.1 | 160 | 2007-2008 |

| Mono-benzyl Phthalate (MBzP) | Butylbenzyl Phthalate (BBzP) | 12.0 | 70.0 | 2007-2008 |

| Sum of DEHP Metabolites | Di(2-ethylhexyl) Phthalate (DEHP) | 14.4 | 151 | 2007-2008 |

Data derived from EPA Biomonitoring information based on NHANES. epa.govepa.gov

Influence of Individual Characteristics and Lifestyle Factors on Metabolite Excretion Profiles

Various individual characteristics and lifestyle factors can significantly influence phthalate exposure and the resulting urinary metabolite concentrations. researchgate.net Biomonitoring studies consistently show that exposure is not uniform across the population. toxicfreefood.orgescholarship.org

Age : Children often have higher exposure levels to several phthalates, particularly DEHP, compared to adults. nih.govnih.govnih.gov This is attributed to factors like higher food and water consumption per unit of body weight, different dietary habits, and greater hand-to-mouth contact, which increases dust ingestion. nih.gov Among adults, some studies have found that older age is associated with lower levels of certain DEHP metabolites. nih.govnih.gov

Gender : Women frequently exhibit higher urinary concentrations of metabolites from phthalates used in personal care products, such as diethyl phthalate (DEP), compared to men. toxicfreefood.orgresearchgate.net This is likely due to the higher average use of cosmetics, perfumes, and lotions among women. nih.govresearchgate.net

Race/Ethnicity : Significant racial and ethnic disparities in phthalate exposure have been documented. toxicfreefood.org In the U.S., non-Hispanic Black and Hispanic individuals often have higher levels of several phthalate metabolites compared to non-Hispanic white individuals. researchgate.netnih.govehn.org These differences are thought to be driven by variations in diet, personal care product use, and other socioeconomic and environmental factors, not underlying genetic differences. ehn.orgrutgers.edu

Socioeconomic Status (SES) : The relationship between SES and phthalate exposure is complex and varies by the specific phthalate. rutgers.edu For example, some studies have linked lower income to higher concentrations of DEHP metabolites, potentially due to dietary factors or housing conditions. nih.govrutgers.edu

Lifestyle Factors :

Diet : Diet is considered a major exposure route for high-molecular-weight phthalates like DEHP, which can leach from food packaging and processing materials. nih.govnih.gov

Personal Care Product Use : The use of cosmetics, lotions, and other personal care items is a primary source of exposure to low-molecular-weight phthalates like DEP. researchgate.netnih.gov

Body Mass Index (BMI) : Some studies have found that overweight or obese individuals have different metabolite profiles, suggesting that BMI may influence phthalate metabolism or excretion. nih.govnih.govnih.gov

Smoking : Current smokers have been shown to have higher levels of certain metabolites compared to non-smokers. nih.gov

Comparative Analysis of Biomonitoring Data Across Geographic Regions and Demographics

Comparing biomonitoring data across different geographic locations and demographic groups reveals global patterns and trends in phthalate exposure. These comparisons highlight how regulations, industrial practices, and cultural habits can impact population-wide exposure levels. medrxiv.org

Geographic Variation : Urinary concentrations of phthalate metabolites can vary significantly from one country or region to another. mdpi.comacs.org For example, a study comparing several Asian countries found that urine samples from Kuwait had the highest median concentrations of metabolites for DEHP and DEP, while samples from China had the highest levels of di-isobutyl phthalate (DiBP) metabolites. acs.org In general, data for many regions, including Africa and Latin America, remain limited. medrxiv.orgmdpi.com

Temporal Trends : In regions with long-term biomonitoring programs, such as the United States and some European countries, it is possible to track exposure trends over time. In the U.S., exposure to DEHP has generally declined since 2005, while exposure to its replacement, di-isononyl phthalate (DiNP), has increased. nih.govnih.gov Similarly, a decline in several phthalate metabolites was observed in Europe between 2011 and 2016. mdpi.com These trends often reflect changes in regulations and industrial use of specific phthalates. nih.govmedrxiv.org

Demographic Disparities : As noted previously, significant demographic disparities are a common finding across studies. In the U.S., biomonitoring data consistently show higher exposure levels for people of color for many phthalates. toxicfreefood.org For instance, African-American women have been found to have particularly high exposure to DEP. toxicfreefood.org Asian-Americans have shown higher exposure to DEHP and DiNP. toxicfreefood.org These disparities are a critical finding for public health, as they point to unequal exposures to potentially harmful chemicals among different population subgroups. ehn.orgvisegradpost.com

Table 2: Comparison of Median Urinary Phthalate Metabolite Concentrations (ng/mL) in Adult Populations Across Different Geographic Studies

| Metabolite | Parent Phthalate | Kuwait | China | Korea | USA (NHANES 2005-2006) |

|---|---|---|---|---|---|

| mEP | DEP | 391 | 24.6 | 15.4 | 49.1 |

| mBP | DBP | 94.1 | 36.8 | 20.3 | 23.4 |

| miBP | DiBP | 10.3 | 50.8 | 16.5 | 14.0 |

| Sum of DEHP Metabolites | DEHP | 202 | 41.5 | 54.3 | 28.8 |

Data derived from a multi-country Asian study and U.S. NHANES data. toxicfreefood.orgacs.org Note: Direct comparison should be made with caution due to differences in study years, methodologies, and population demographics.

Mechanistic Toxicological Investigations in Biological Systems Excluding Direct Health Outcomes

In Vitro Models for Investigating Cellular and Molecular Interactions of Phthalate (B1215562) Metabolites

In vitro models are indispensable for dissecting the specific cellular and molecular interactions of phthalate metabolites. These systems, which include various cell lines, allow for controlled exposure and the detailed study of biological responses without the complexities of a whole organism.

Studies on phthalate metabolites, such as Mono-n-butyl phthalate (MBP), a compound structurally similar to Mono(4-carboxybutyl) Phthalate (MCBP), have utilized in vitro models to reveal significant effects on cellular processes. For instance, research on mouse ovarian antral follicles demonstrated that exposure to dibutyl phthalate (DBP), the parent compound of MBP, resulted in growth inhibition and cytotoxicity. Interestingly, direct exposure to MBP did not cause the same toxicity, suggesting that the metabolic conversion of DBP within the experimental system may be necessary to elicit the observed adverse effects, or that other metabolites of DBP are responsible for the toxicity. nih.gov

Human adrenocortical H295R cells are another critical in vitro model for studying the effects of phthalates on steroidogenesis. Mechanistic studies with these cells have shown that both DBP and MBP can significantly decrease the production of key steroid hormones, including testosterone (B1683101) and progesterone. mdpi.com These findings highlight the utility of in vitro systems in identifying the specific cellular pathways affected by phthalate metabolites.

While direct in vitro studies on MCBP are less common in the literature, the established models used for other phthalate metabolites provide a clear framework for future investigations into its specific cellular and molecular interactions.

Exploration of Endocrine-Disrupting Mechanisms via Receptor Interactions

Phthalates are well-known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. nih.govnih.gov Their mechanisms of action often involve direct interaction with various hormone receptors, leading to altered gene expression and hormonal imbalances.

The endocrine-disrupting effects of phthalates can be mediated through several key receptors:

Estrogen Receptors (ER): Some phthalate metabolites can bind to estrogen receptors, acting as xenoestrogens. This binding can mimic the effects of endogenous estrogens, potentially leading to disruptions in reproductive health and development. nih.gov

Androgen Receptors (AR): Conversely, many phthalate metabolites exhibit anti-androgenic activity by binding to and inhibiting the androgen receptor. This can interfere with the normal function of androgens like testosterone, impacting male reproductive development and function. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Phthalates and their metabolites can also interact with PPARs, which are nuclear receptors involved in lipid metabolism and adipogenesis. For example, monoethyl-hexyl-phthalate (MEHP) has been shown to be a selective PPARγ modulator, promoting the formation of fat cells. nih.gov

While specific studies detailing the interaction of MCBP with these receptors are limited, the broader class of phthalate metabolites has been extensively studied. Computational "in silico" studies, which use molecular docking simulations, have predicted the binding affinities of various phthalates to hormone receptors and transport proteins like sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG). researchgate.net These studies suggest that the structural characteristics of phthalates, such as the length of their alkyl chains, can influence their binding affinity and potential for endocrine disruption.

| Receptor Target | General Effect of Phthalate Metabolites | Potential Consequence |

| Estrogen Receptor (ER) | Agonistic (mimics estrogen) | Disruption of female reproductive cycles, developmental effects. |

| Androgen Receptor (AR) | Antagonistic (blocks testosterone) | Impaired male reproductive development and function. |

| Peroxisome Proliferator-Activated Receptor (PPAR) | Modulation of activity | Altered lipid metabolism and fat cell differentiation. |

| Corticosteroid-Binding Globulin (CBG) | Competitive binding | Disruption of cortisol homeostasis. researchgate.net |

This table provides a general overview of phthalate metabolite interactions with key endocrine receptors based on available research.

Pathways of Oxidative Stress Induction by Phthalate Metabolites

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a recognized mechanism of phthalate-induced toxicity. The overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

Several studies have demonstrated the ability of phthalate metabolites to induce oxidative stress in various biological systems:

In a study on Kunming mice, exposure to dibutyl phthalate (DBP) was linked to anxiety-like behavior mediated by oxidative stress in the brain. nih.gov

The metabolite mono-n-butyl phthalate (MBP) has been shown to increase ROS levels in preimplantation embryos, potentially leading to developmental issues.

In human adrenocortical cells, DBP exposure was found to induce superoxide (B77818) generation, a key indicator of oxidative stress. mdpi.com However, in the same study, MBP was observed to reduce levels of a protein oxidation marker, highlighting the complex and sometimes contradictory effects of different metabolites. mdpi.com

The induction of oxidative stress by phthalates is a critical pathway that can contribute to a range of adverse cellular events, including inflammation and apoptosis (programmed cell death).

Application of Metabolomics to Characterize Biochemical Perturbations Associated with Phthalate Exposure

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, is a powerful tool for understanding the biochemical changes caused by exposure to chemicals like phthalates. In this context, Mono(4-carboxybutyl) Phthalate-d4 plays a crucial role, not as a toxicant being studied, but as an essential analytical tool.

Due to its chemical properties being nearly identical to the naturally occurring Mono(4-carboxybutyl) Phthalate (MCBP), but with a different mass due to the deuterium (B1214612) atoms, the d4 variant is used as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for the highly accurate quantification of phthalate metabolites in biological samples, such as urine, by correcting for variations during sample preparation and analysis.

High-resolution mass spectrometry-based metabolomics strategies are employed to screen for and identify biomarkers of phthalate exposure. These studies can reveal dose-dependent changes in the urinary profiles of various metabolites, providing a detailed picture of the body's response to phthalate exposure. The use of deuterated internal standards like this compound is fundamental to the reliability and precision of these advanced analytical techniques.

| Analytical Role of this compound | |

| Function | Internal Standard |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Purpose | Accurate quantification of phthalate metabolites in biological samples. |

| Advantage | Corrects for analytical variability, improving data quality. |

Comparative Mechanistic Studies Across Animal Models (Excluding Specific Adverse Effects)

Comparative studies across different animal models are essential for understanding the species-specific effects of phthalate metabolites and for extrapolating findings to human health. These studies have revealed significant differences in how various species respond to phthalate exposure at a mechanistic level.

For example, a comparative study on the effects of several phthalate monoesters on liver cells from rats, mice, hamsters, monkeys, and humans found marked species specificity. nih.gov The study investigated the inhibition of gap junctional intercellular communication and the induction of peroxisomal beta-oxidation, two key cellular processes. The results showed that while these effects were significant in rodent hepatocytes, they were not observed in cells from hamsters, monkeys, or humans at the tested concentrations. nih.gov

These findings underscore the importance of selecting appropriate animal models in toxicological research and highlight the potential for significant differences in the biological response to phthalate exposure across species. While direct comparative mechanistic studies on MCBP are not widely available, the principles derived from studies on other phthalate metabolites provide a critical framework for interpreting toxicological data.

Epidemiological Study Frameworks and Methodological Considerations

Observational Study Designs for Exposure Assessment (e.g., Cohort, Case-Control, Cross-Sectional Studies)

Observational studies are the primary means of investigating the health effects of phthalate (B1215562) exposure in human populations. These studies rely on measuring biomarkers of exposure, such as phthalate metabolites in urine, to estimate an individual's internal dose. nih.gov

Cohort Studies: These studies follow a group of individuals over time to determine if exposure to substances like DBP is associated with the later development of a disease. For instance, a prospective cohort study might collect urine samples from pregnant women and follow their children to investigate links between prenatal phthalate exposure and developmental outcomes. nih.govnih.gov In such studies, Mono(4-carboxybutyl) Phthalate-d4 would be used as an internal standard during mass spectrometry analysis to accurately quantify the levels of the metabolite MCBP in the maternal urine.

Case-Control Studies: These studies compare past exposures in a group of individuals with a specific health condition (cases) to a group without the condition (controls). Researchers might analyze stored biological samples for phthalate metabolites to identify if cases had higher exposure levels. The precision afforded by using this compound is crucial for detecting subtle differences in exposure between cases and controls.

Cross-Sectional Studies: This design assesses exposure and health outcomes at a single point in time. For example, the National Health and Nutrition Examination Survey (NHANES) in the United States uses cross-sectional data to determine the prevalence of phthalate exposure in the general population by analyzing urinary metabolites. nih.gov The accuracy of these national exposure estimates depends on reliable quantification methods that employ internal standards like this compound.

Integration of Biomonitoring Data into Exposure Classification Systems

Biomonitoring, the direct measurement of environmental chemicals or their metabolites in human specimens, provides an integrated measure of exposure from all sources and routes. nih.gov Urinary concentrations of phthalate metabolites are widely used as reliable biomarkers of exposure. nih.govnih.gov

Once metabolite concentrations are measured, individuals are often categorized into exposure groups (e.g., low, medium, high) for epidemiological analysis. This classification is fundamental for dose-response analyses and for identifying at-risk populations. The integrity of this classification system is directly dependent on the accuracy of the underlying biomonitoring data. By using this compound as an internal standard, analytical laboratories can correct for variations in sample preparation and instrument response, ensuring that the measured concentration of MCBP is a true reflection of the individual's exposure. This minimizes the risk of misclassifying individuals into incorrect exposure categories, thereby strengthening the validity of the study's findings. nih.gov

Statistical Methodologies for Analyzing Complex Metabolite Data

The data generated from metabolomics studies are often high-dimensional and complex. Multivariate statistical techniques are essential for analyzing these datasets to identify relationships between metabolite levels and health outcomes. nih.govnih.gov Common methods include principal component analysis (PCA), partial least squares discriminant analysis (PLS-DA), and various regression models. nih.govnih.gov

The successful application of these sophisticated statistical models is predicated on high-quality input data. The use of this compound ensures that the quantitative data for the MCBP metabolite is accurate and precise, which is a prerequisite for any meaningful statistical analysis.

In epidemiological studies, it is crucial to account for confounding variables—factors that are associated with both the exposure and the outcome and can distort the true relationship. Common confounders in phthalate research include age, sex, body mass index, and dietary habits. Statistical models, such as multivariable regression, are used to adjust for the influence of these covariates. nih.gov

For these adjustments to be effective, the exposure variable itself must be measured accurately. If the measurement of the MCBP metabolite is flawed, the statistical adjustment for confounders may be insufficient or even misleading. The use of this compound to generate reliable exposure data is therefore a critical first step before any statistical adjustments can be properly applied.

Exposure misclassification occurs when individuals are assigned to the wrong exposure category. This can be non-differential (random) or differential (systematic) and typically biases study results toward the null, obscuring a true association. A primary source of such misclassification is measurement error during laboratory analysis.

Employing a stable isotope-labeled internal standard like this compound is a key strategy to minimize this type of bias. Because the deuterated standard behaves almost identically to the non-labeled MCBP during sample extraction, cleanup, and analysis, it provides a reliable way to correct for analytical variability. This significantly reduces measurement error and, consequently, the risk of exposure misclassification, leading to more accurate and reliable estimates of the association between phthalate exposure and health outcomes.

Longitudinal Studies to Characterize Exposure Dynamics Over Time

Phthalates are non-persistent chemicals with short biological half-lives, meaning a single measurement may not reflect long-term exposure patterns. nih.gov Longitudinal studies, which collect repeated biological samples from participants over time, are essential for characterizing exposure variability and identifying typical exposure trajectories. nih.govnih.govnih.gov